molecular formula C18H22ClN3O3S2 B4818021 N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE

Cat. No.: B4818021
M. Wt: 428.0 g/mol
InChI Key: ZGYVXWZLGGDHFN-UHFFFAOYSA-N
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Description

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a dimethylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of reagents such as chlorophenyl sulfide and dimethylsulfamoyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)ACETAMIDE: Shares the chlorophenyl group but lacks the sulfanyl and dimethylsulfamoyl groups.

    N-(4-[(4-AMINOPHENYL)SULFONYL]PHENYL)ACETAMIDE: Contains a sulfonyl group instead of a sulfanyl group.

    N-(4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)AMINO]SULFONYL)PHENYL)ACETAMIDE: Features a pyrimidinyl group and a sulfonyl group.

Uniqueness

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S2/c1-21(2)27(24,25)22(16-6-4-3-5-7-16)14-18(23)20-12-13-26-17-10-8-15(19)9-11-17/h3-11H,12-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYVXWZLGGDHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCCSC1=CC=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE
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N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE
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N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE
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N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE
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N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE
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N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE

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